Boc-Ser-OBzl

Descripción general

Descripción

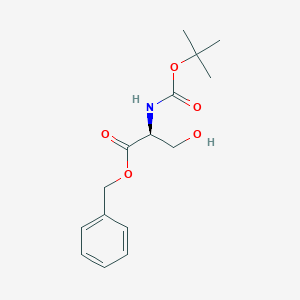

Boc-L-serine benzyl ester, commonly referred to as Boc-Ser-OBzl, is an organic compound used extensively in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus and a benzyl ester at the carboxyl terminus. This compound is often utilized in solid-phase peptide synthesis due to its stability and ease of deprotection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-serine benzyl ester typically involves the protection of the amino group of serine with a tert-butoxycarbonyl group and the esterification of the carboxyl group with benzyl alcohol. The process can be summarized as follows:

Protection of the Amino Group: Serine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate to form Boc-L-serine.

Esterification of the Carboxyl Group: Boc-L-serine is then esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield Boc-L-serine benzyl ester.

Industrial Production Methods

In industrial settings, the production of Boc-L-serine benzyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Boc-L-serine benzyl ester undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the benzyl ester can be cleaved using hydrogenation with palladium on carbon (Pd/C).

Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc group removal; hydrogenation with palladium on carbon (Pd/C) for benzyl ester cleavage.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and 4-dimethylaminopyridine (DMAP).

Major Products Formed

Deprotection: L-serine after removal of both protecting groups.

Coupling: Peptides with Boc-L-serine incorporated at specific positions.

Aplicaciones Científicas De Investigación

Boc-L-serine benzyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is a key intermediate in the synthesis of peptides and proteins, allowing for the incorporation of serine residues in a protected form.

Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

Bioconjugation: Employed in the preparation of peptide conjugates for various biological studies.

Mecanismo De Acción

The mechanism of action of Boc-L-serine benzyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino terminus from unwanted reactions, while the benzyl ester protects the carboxyl terminus. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides.

Comparación Con Compuestos Similares

Boc-L-serine benzyl ester can be compared with other similar compounds such as:

Boc-L-aspartic acid 4-benzyl ester: Similar in structure but with an aspartic acid residue instead of serine.

Boc-L-glutamic acid 5-benzyl ester: Contains a glutamic acid residue and is used in similar peptide synthesis applications.

The uniqueness of Boc-L-serine benzyl ester lies in its specific use for incorporating serine residues in peptide synthesis, offering stability and ease of deprotection .

Actividad Biológica

Boc-Ser-OBzl, or N-Boc-serine benzyl ester, is a serine derivative that has garnered attention for its potential biological activities, particularly in enzymatic reactions and as a substrate in glycosylation processes. This article explores the biological activity of this compound through various studies, highlighting its enzymatic interactions, synthesis methods, and structural characteristics.

Enzymatic Activity and Interaction

This compound has been studied primarily in the context of its interaction with enzymes such as β-galactosidase. In a study examining the transgalactosylation of serine derivatives using E. coli β-galactosidase as a biocatalyst, this compound was noted to exhibit a slower initial reaction rate compared to other derivatives. Specifically, it showed an initial rate of 370.8 μmol/L·h, which was the lowest among the tested serine derivatives .

The binding affinity and interaction dynamics were further analyzed, revealing that this compound had a binding affinity of approximately -6.2 kcal/mol with a distance of 3.1 Å between the enzyme and substrate . Such data suggest that while this compound may not be the most reactive substrate, its structural properties still allow for significant interaction with enzymes involved in glycosylation.

Comparative Analysis of Biological Activity

To understand the relative biological activity of this compound, we can compare it to other serine derivatives based on their enzymatic performance:

| Substrate | Initial Rate (μmol/L·h) | Binding Affinity (kcal/mol) | Distance (Å) |

|---|---|---|---|

| N-Boc-Ser-OBzl | 370.8 | -6.2 | 3.1 |

| N-Fmoc-Ser-OH | 1731.2 | -7.1 | 3.7 |

| N-Z-Ser-OMe | 4680.0 | -4.9 | 3.1 |

| N-Boc-Ser-OMe | 7816.8 | -4.7 | 2.8 |

This table illustrates that while this compound has lower initial rates compared to other derivatives like N-Fmoc-Ser-OH and N-Z-Ser-OMe, its structural characteristics still contribute to its functionality in biochemical reactions.

Structural Considerations

The structure of this compound plays a crucial role in its biological activity. The bulky benzyl group can hinder access to the active site of enzymes, affecting reaction kinetics . The presence of the Boc group is also significant; it provides protection to the amino group during synthesis and can influence the overall stability and solubility of the compound in various environments.

Case Studies

Several case studies have explored the application of this compound in synthetic chemistry and biochemistry:

- Transgalactosylation Reactions : Research demonstrated that using higher concentrations of serine derivatives like this compound can favor transgalactosylation over hydrolysis reactions when combined with β-galactosidase, leading to improved yields of galactosylated products .

- Inhibitory Activity : In another study focused on peptide aldehydes as inhibitors, Boc-serine derivatives were evaluated for their ability to inhibit specific enzymes (ChT-L). The findings indicated that certain modifications to the side chain could enhance inhibitory potency, suggesting potential therapeutic applications .

Propiedades

IUPAC Name |

benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQADRZHPZVQGCW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427031 | |

| Record name | Boc-Ser-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59524-02-6 | |

| Record name | Boc-Ser-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about Boc-Ser(OBzl) can be derived from the research papers?

A1: The research primarily highlights the use of Boc-Ser(OBzl) as a protected building block in peptide synthesis. [, ] Specifically, the paper titled "Encephalitogenic Peptides: Synthesis and 13C N.M.R. of a Pentapeptide Fragment of Myelin Basic Protein of the (65-74) Region" utilizes ¹³C NMR to analyze the synthesized peptides containing this group. [] A key finding is the impact of the benzyl ether protecting group (OBzl) on the serine's ¹³C NMR shifts. The β-carbon experiences a downfield shift (resonates at a lower field), while the α-carbon exhibits an upfield shift. This information is valuable for confirming the presence and analyzing the conformation of Boc-Ser(OBzl) within a peptide sequence using NMR techniques.

Q2: How is Boc-Ser(OBzl) utilized in peptide synthesis, as demonstrated in the research?

A2: Both papers showcase the incorporation of Boc-Ser(OBzl) into peptide chains using conventional stepwise synthesis. [, ] This involves the sequential addition of protected amino acids to build the desired peptide sequence. Notably, "Encephalitogenic Peptides: Synthesis and 13C N.M.R. of a Pentapeptide Fragment of Myelin Basic Protein of the (65-74) Region" details the synthesis of Boc-Ser(OBzl)-Leu-Pro-Gln-Lys(N⁸-Cbz)-OBzl, a fragment of the Myelin Basic Protein (MBP) 65-74 region. [] This exemplifies the use of Boc-Ser(OBzl) in constructing peptides relevant to biological systems and potential therapeutic targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.